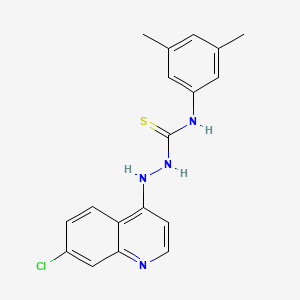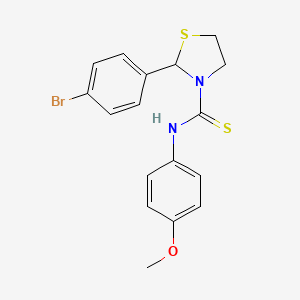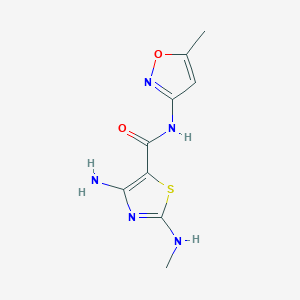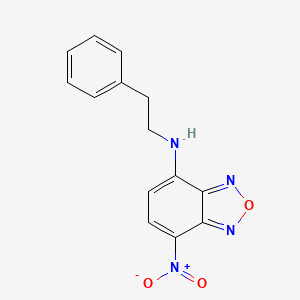
2-(7-chloroquinolin-4-yl)-N-(3,5-dimethylphenyl)hydrazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(7-CHLOROQUINOLIN-4-YL)AMINO]-1-(3,5-DIMETHYLPHENYL)THIOUREA is a synthetic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinoline ring substituted with a chlorine atom at the 7th position and an amino group at the 4th position, linked to a thiourea moiety attached to a 3,5-dimethylphenyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(7-CHLOROQUINOLIN-4-YL)AMINO]-1-(3,5-DIMETHYLPHENYL)THIOUREA typically involves the reaction of 7-chloroquinoline-4-amine with 3,5-dimethylphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve yield and purity.
化学反応の分析
Types of Reactions
3-[(7-CHLOROQUINOLIN-4-YL)AMINO]-1-(3,5-DIMETHYLPHENYL)THIOUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or under reflux.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Substituted quinoline derivatives
科学的研究の応用
3-[(7-CHLOROQUINOLIN-4-YL)AMINO]-1-(3,5-DIMETHYLPHENYL)THIOUREA has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
作用機序
The mechanism of action of 3-[(7-CHLOROQUINOLIN-4-YL)AMINO]-1-(3,5-DIMETHYLPHENYL)THIOUREA involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, the compound inhibits DNA gyrase, an essential enzyme for DNA replication in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis and cell death . In cancer cells, the compound induces apoptosis by activating caspase pathways and inhibiting cell proliferation .
類似化合物との比較
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure but lacks the thiourea and dimethylphenyl groups.
Quinoline derivatives: Various quinoline-based compounds with different substituents that exhibit antimicrobial, antimalarial, and anticancer activities.
Uniqueness
3-[(7-CHLOROQUINOLIN-4-YL)AMINO]-1-(3,5-DIMETHYLPHENYL)THIOUREA stands out due to its unique combination of a quinoline ring, thiourea moiety, and dimethylphenyl group.
特性
分子式 |
C18H17ClN4S |
|---|---|
分子量 |
356.9 g/mol |
IUPAC名 |
1-[(7-chloroquinolin-4-yl)amino]-3-(3,5-dimethylphenyl)thiourea |
InChI |
InChI=1S/C18H17ClN4S/c1-11-7-12(2)9-14(8-11)21-18(24)23-22-16-5-6-20-17-10-13(19)3-4-15(16)17/h3-10H,1-2H3,(H,20,22)(H2,21,23,24) |
InChIキー |
DTQWKLAEGZIEMY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)NC(=S)NNC2=C3C=CC(=CC3=NC=C2)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(4-ethoxyphenyl)-4-(3-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B15003714.png)
![4-(2,3-dichlorophenyl)-1-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B15003721.png)

![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-(4-fluorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B15003733.png)
![N-[6,6-dimethyl-2,4-dioxo-1-(pyridin-3-ylmethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-3-methylbenzamide](/img/structure/B15003734.png)

![N-[1-butyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]cyclopropanecarboxamide](/img/structure/B15003743.png)
![4-{[(4-Nitrophenyl)sulfanyl]methyl}-6-piperidino-1,3,5-triazin-2-amine](/img/structure/B15003746.png)

![3-[1-(2-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4,6-dimethylpyridin-2(1H)-one](/img/structure/B15003754.png)
![2-(3-bromophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]propanamide](/img/structure/B15003761.png)
![8-(2-fluorophenoxy)-1,3-dimethyl-7-[3-(trifluoromethyl)benzyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15003762.png)
![5-[2-(3,4-dimethylphenoxy)ethyl]-6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B15003769.png)
